molecular formula C19H16FN3OS B2877395 3-(4-fluorophenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536711-73-6

3-(4-fluorophenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2877395
CAS No.: 536711-73-6
M. Wt: 353.42
InChI Key: YSPLANDBRSUNSU-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, an isopropylthio group, and a pyrimido[5,4-b]indolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multiple steps, starting with the construction of the pyrimido[5,4-b]indolone core. One common approach is to start with a suitable indole derivative, which undergoes cyclization with a pyrimidinone precursor under acidic or basic conditions. The fluorophenyl group can be introduced through a halogenation reaction, followed by a nucleophilic substitution with a fluorine source.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, which can enhance reaction efficiency and control. Additionally, the use of green chemistry principles, such as minimizing waste and using environmentally benign reagents, would be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The indole nitrogen can be oxidized to form N-oxide derivatives.

  • Reduction: : The pyrimidinone ring can be reduced to form a pyrimidinol derivative.

  • Substitution: : The fluorophenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.

Major Products Formed

  • N-oxide Derivatives: : Resulting from the oxidation of the indole nitrogen.

  • Pyrimidinol Derivatives: : Resulting from the reduction of the pyrimidinone ring.

  • Nitro or Halogenated Derivatives: : Resulting from electrophilic substitution reactions on the fluorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

In biological research, this compound can be used to study the interaction with biological targets, such as enzymes or receptors. Its fluorophenyl group can enhance the compound's binding affinity and specificity.

Medicine

In medicine, this compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry

In industry, this compound can be used in the production of specialty chemicals, such as dyes, pigments, and advanced materials. Its unique properties can be leveraged to create innovative products with enhanced performance.

Mechanism of Action

The mechanism by which 3-(4-Fluorophenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound's binding affinity to these targets, while the isopropylthio group contributes to its overall stability and bioactivity. The pyrimido[5,4-b]indolone core is crucial for its biological activity, as it can interact with enzymes or receptors involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)propionic acid: : This compound shares the fluorophenyl group but lacks the pyrimido[5,4-b]indolone core.

  • 2-(Isopropylthio)pyrimidinone: : This compound contains the isopropylthio group but has a different core structure.

  • 3H-pyrimido[5,4-b]indol-4(5H)-one derivatives: : These compounds have the pyrimido[5,4-b]indolone core but lack the fluorophenyl and isopropylthio groups.

Uniqueness

3-(4-Fluorophenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one is unique due to the combination of its fluorophenyl group, isopropylthio group, and pyrimido[5,4-b]indolone core. This combination provides enhanced binding affinity, stability, and bioactivity compared to similar compounds.

Properties

IUPAC Name

3-(4-fluorophenyl)-2-propan-2-ylsulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3OS/c1-11(2)25-19-22-16-14-5-3-4-6-15(14)21-17(16)18(24)23(19)13-9-7-12(20)8-10-13/h3-11,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPLANDBRSUNSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)F)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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